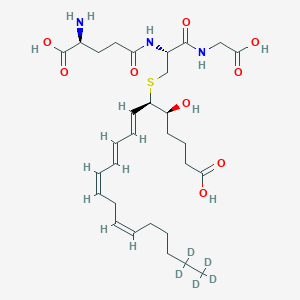

Leukotriene C4-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

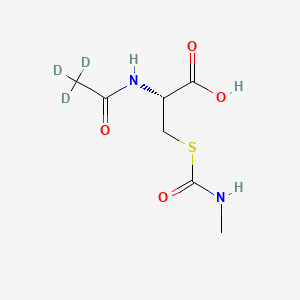

Leukotrien C4-d5 ist ein deuteriummarkiertes Analogon von Leukotrien C4. Leukotrien C4 ist ein Cysteinyl-Leukotrien, das durch die Konjugation von Glutathion mit Leukotrien A4 gebildet wird, katalysiert durch Leukotrien-C4-Synthase. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Leukotrien C4 mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

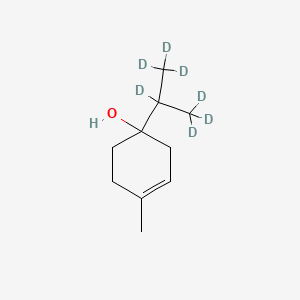

Leukotrien C4-d5 wird synthetisiert, indem fünf Deuteriumatome an spezifischen Positionen (19, 19’, 20, 20, und 20) von Leukotrien C4 eingebaut werden. Die Synthese beinhaltet die katalytische Konjugation von Glutathion mit Leukotrien A4, die durch Leukotrien-C4-Synthase erleichtert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Leukotrien C4-d5 beinhaltet typischerweise die Verwendung von hochreinen deuterierten Reagenzien und fortschrittlichen chromatographischen Techniken, um die Einlagerung von Deuteriumatomen an den gewünschten Positionen zu gewährleisten. Die Verbindung wird dann gereinigt und als Lösung in Ethanol oder anderen geeigneten Lösungsmitteln formuliert .

Wissenschaftliche Forschungsanwendungen

Leukotrien C4-d5 wird in der wissenschaftlichen Forschung aufgrund seiner Rolle als interner Standard für die Quantifizierung von Leukotrien C4 häufig eingesetzt. Seine Anwendungen umfassen:

Chemie: Wird in der Analytischen Chemie zur genauen Quantifizierung von Leukotrien C4 in verschiedenen Proben verwendet.

Biologie: Wird in Studien eingesetzt, die die Rolle von Leukotrienen in biologischen Prozessen wie Entzündungen und Immunantworten untersuchen.

Medizin: Wird in der medizinischen Forschung verwendet, um die Pathophysiologie von Krankheiten wie Asthma und allergischen Reaktionen zu verstehen.

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung und Prüfung von Leukotrien-Rezeptor-Antagonisten und anderen verwandten Arzneimitteln angewendet .

Wirkmechanismus

Leukotrien C4-d5 übt seine Wirkungen aus, indem es an Cysteinyl-Leukotrien-Rezeptoren (CYSLTR1 und CYSLTR2) bindet. Diese Bindung löst eine Kaskade von molekularen Ereignissen aus, die zu Bronchokonstriktion, erhöhter Gefäßpermeabilität und Freisetzung von Entzündungsmediatoren führen. Diese Aktionen tragen zur Pathogenese von Erkrankungen wie Asthma und allergischer Rhinitis bei .

Wirkmechanismus

Target of Action

Leukotriene C4-d5, also known as Leukotriene C4, primarily targets the Cysteinyl leukotriene receptors 1 and 2 (CYSLTR1 and CYSLTR2) . These receptors are G-protein coupled receptors that play a crucial role in mediating the effects of leukotrienes . Additionally, it also targets the Multidrug resistance-associated protein 1 .

Mode of Action

This compound interacts with its targets, leading to various physiological changes. It binds to CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction . This interaction results in the stimulation of mucus secretion in the lung and contractions of nonvascular and some vascular smooth muscle .

Biochemical Pathways

The biosynthesis of this compound involves the 5-lipoxygenase pathway . This pathway is initiated by the oxidation of arachidonic acid by the enzyme arachidonate 5-lipoxygenase . The process is orchestrated by the translocation to the nuclear envelope along with co-localization of cytosolic phospholipase A2, arachidonate 5-lipoxygenase, 5-lipoxygenase-activating protein, and LTC4 synthase, which couples glutathione to an LTA4 intermediate .

Pharmacokinetics

It is known that the mrp1 transporter secretes cytosolic this compound

Result of Action

The action of this compound leads to various molecular and cellular effects. It stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . In an intracrine manner, it elicits nuclear translocation of NADPH oxidase 4, ROS accumulation, and oxidative DNA damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in cells of non-hematopoietic lineage, endoplasmic reticulum stress and chemotherapy can induce the biosynthesis of this compound . These factors trigger the nuclear translocation of the two Leukotriene C4 receptors, influencing the compound’s action .

Biochemische Analyse

Biochemical Properties

Leukotriene C4-d5 is produced by the 5-lipoxygenase (5-LO) enzyme from arachidonic acid (AA) . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is the product of the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . The nature of these interactions involves the regulation of various metabolic and physiological processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates mucus secretion in the lung and produces contractions of nonvascular and some vascular smooth muscle . It also promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds at different affinities to two G-protein coupled receptors: CYSLTR1 and CYSLTR2, triggering pulmonary vasoconstriction and bronchoconstriction .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is a part of the 5-lipoxygenase pathway of arachidonic acid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, the MRP1 transporter secretes cytosolic this compound .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, this compound synthase is distributed in the outer nuclear membrane and peripheral endoplasmic reticulum but is excluded from the inner nuclear membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Leukotriene C4-d5 is synthesized by incorporating five deuterium atoms at specific positions (19, 19’, 20, 20, and 20) of Leukotriene C4. The synthesis involves the catalytic conjugation of glutathione to Leukotriene A4, facilitated by Leukotriene C4 synthase .

Industrial Production Methods

The industrial production of this compound typically involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the incorporation of deuterium atoms at the desired positions. The compound is then purified and formulated as a solution in ethanol or other suitable solvents .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Leukotrien C4-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Molekül vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auftreten und zur Bildung von Derivaten führen

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Leukotrien C4-d5. Diese Derivate werden oft in weiteren Forschungs- und analytischen Anwendungen verwendet .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Leukotrien C4-d5 ähnelt anderen Cysteinyl-Leukotrienen, darunter:

- Leukotrien C4

- Leukotrien D4

- Leukotrien E4

- Leukotrien F4

Einzigartigkeit

Die Einzigartigkeit von Leukotrien C4-d5 liegt in seiner Deuteriummarkierung, die es zu einem idealen internen Standard für die massenspektrometrische Quantifizierung macht. Diese Markierung verbessert die Genauigkeit und Präzision analytischer Messungen und unterscheidet sie von anderen Cysteinyl-Leukotrienen .

Eigenschaften

IUPAC Name |

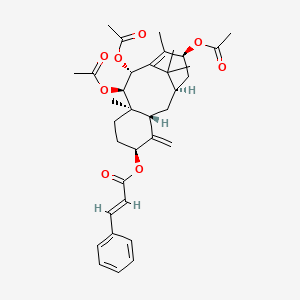

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-IHTYDPOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.